3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride
Overview
Description
The compound “3-(4-Methyl-piperazin-1-yl)-propionic acid dihydrochloride” is a biochemical used for proteomics research . Another related compound is “3-(4-Methyl-piperazin-1-yl)-propylamine” which is also used for proteomics research .
Molecular Structure Analysis
The molecular formula for “3-(4-Methyl-piperazin-1-yl)-propionic acid dihydrochloride” is C8H16N2O2•HCl, and its molecular weight is 245.15 . For “3-(4-Methyl-piperazin-1-yl)-propylamine”, the molecular formula is C8H19N3, and its molecular weight is 157.26 .Physical and Chemical Properties Analysis
The compound “3-(4-Methyl-piperazin-1-yl)-propionic acid hydrazide” has a molecular weight of 186.255 . The physical state of “3-(4-Methylpiperazin-1-yl)propanoic acid” is solid .Scientific Research Applications
Metabolism and Biochemical Reactions
- Oxidative Metabolism of Antidepressants : A study by Hvenegaard et al. (2012) explored the metabolism of Lu AA21004, an antidepressant, revealing its conversion to 3-methyl-4-(2-piperazin-1-yl-phenysulfanyl)-benzoic acid (Lu AA34443) via oxidative reactions involving enzymes like CYP2D6, CYP2C9, and CYP3A4/5 (Hvenegaard et al., 2012).
Chemical Synthesis and Derivatives
- Synthesis of Piperazine Hydrochlorides : Tung (1957) reported the synthesis of piperazine hydrochlorides, including compounds related to 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid hydrochloride, for testing against schistosomiasis (Tung, 1957).
Luminescent Properties
- Photo-Induced Electron Transfer : Gan et al. (2003) investigated novel piperazine substituted naphthalimide compounds, including 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione hydrochloride, for their luminescent properties and potential as pH probes (Gan et al., 2003).
Anticonvulsant Activity
- Kojic Acid Derivatives : Aytemir et al. (2010) synthesized new kojic acid derivatives with piperazine substitution, showing potential anticonvulsant activity (Aytemir et al., 2010).
Pharmacological Effects
- Antineoplastic Tyrosine Kinase Inhibitor : Gong et al. (2010) studied the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, and identified its metabolites, including derivatives of 4-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid (Gong et al., 2010).
Safety and Hazards
For “3-(4-Methylpiperazin-1-yl)propanoic acid”, the safety information indicates that it may cause serious eye damage (H318). The recommended precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17;/h2-4,9H,5-8,10H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLOIZNQHFOAHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662860 | |
Record name | 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-11-6, 934020-51-6 | |
Record name | Benzoic acid, 3-[(4-methyl-1-piperazinyl)methyl]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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